(7-Methoxy-3-methyl-1-benzofuran-2-yl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Description
(7-Methoxy-3-methyl-1-benzofuran-2-yl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone: is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Properties
IUPAC Name |
(7-methoxy-3-methyl-1-benzofuran-2-yl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-15-5-4-6-16(26-3)19(15)27-18(13)20(25)24-11-9-23(10-12-24)17-7-8-21-14(2)22-17/h4-8H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVQYHZEWOUVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2OC)C(=O)N3CCN(CC3)C4=NC(=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the 2-methylpyrimidin-4-yl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would involve careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the methoxy group to a hydroxyl group.
Reduction: : Reducing the pyrimidinyl group.
Substitution: : Replacing the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: : Employing reducing agents such as lithium aluminum hydride.
Substitution: : Utilizing nucleophiles like amines or halides under appropriate conditions.
Major Products Formed
Oxidation: : Formation of 7-hydroxy-3-methyl-1-benzofuran-2-yl derivatives.
Reduction: : Production of 7-methoxy-3-methyl-1-benzofuran-2-yl derivatives with reduced pyrimidinyl groups.
Substitution: : Generation of various substituted benzofuran derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its antimicrobial and antiviral properties.
Medicine: : Investigated for potential therapeutic applications, including anticancer treatments.
Industry: : Applied in the development of new drugs and materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The pathways involved may include inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both benzofuran and piperazine rings. Similar compounds include other benzofuran derivatives and piperazine-containing molecules, which may have different biological activities and applications.
List of Similar Compounds
8-Methoxypsoralen: : Used in the treatment of skin diseases.
Angelica: : Another benzofuran derivative with antimicrobial properties.
Psoralen: : Known for its use in photodynamic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
